molecular formula C10H9NO2 B1301003 Methyl (4-cyanophenyl)acetate CAS No. 52798-01-3

Methyl (4-cyanophenyl)acetate

Cat. No. B1301003
M. Wt: 175.18 g/mol
InChI Key: OHTZXQYRHDVXLJ-UHFFFAOYSA-N
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Patent
US06200976B1

Procedure details

30.0 g (0.15 mol) of 4-bromomethyl-benzonitrile, 2.0 ml (0.12 mol) of iron pentacarbonyl, 29.0 g potassium carbonate, 10.0 ml mesitylene and 250 ml absolute methanol are placed in a pressure vessel and about 3.5 l carbon monoxide gas is introduced. The reaction mixture is shaken for 16 hours at ambient temperature, mixed with water, neutralised with hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are washed with sodium hydrogen carbonate solution, dried and evaporated down. The residue is chromatographed on silica gel and eluted with petroleum ether/ethyl acetate (9:1, 8:2 and 7:3). The desired fractions are combined and evaporated down.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[C:11](=[O:14])([O-])[O-:12].[K+].[K+].[C:17]1(C)C=C(C)C=C(C)C=1.[C]=O.Cl>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].O.CO>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:2][C:11]([O:12][CH3:17])=[O:14])=[CH:4][CH:5]=1)#[N:8] |f:1.2.3,7.8.9.10.11.12,^3:25|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
2 mL
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.5 L
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is shaken for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluted with petroleum ether/ethyl acetate (9:1, 8:2 and 7:3)
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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